

BMS-754807: A Technical Guide to Investigating IGF-1R Signaling

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Compound of Interest

Compound Name: BMS-754807

Cat. No.: B1684702

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Introduction

BMS-754807 is a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Its high affinity and selectivity make it an invaluable tool for dissecting the intricate signaling pathways governed by IGF-1R, which are frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of **BMS-754807**, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action

BMS-754807 acts as an ATP-competitive inhibitor, binding to the kinase domain of both IGF-1R and IR, thereby blocking their autophosphorylation and subsequent activation.[3] This inhibition prevents the recruitment and phosphorylation of downstream substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc, leading to the suppression of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] The blockade of these pathways ultimately results in the inhibition of cell proliferation, survival, and the induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key in vitro efficacy data for **BMS-754807** across various parameters and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **BMS-754807**

Target	IC50 (nM)	Ki (nM)	Reference
IGF-1R	1.8	<2	
Insulin Receptor (IR)	1.7	<2	
Met	5.6	-	
TrkA	7.4	-	
TrkB	4.1	-	
Aurora A	-	-	
Aurora B	-	-	
Ron	-	-	

Table 2: Cellular Activity of **BMS-754807** in Cancer Cell Lines

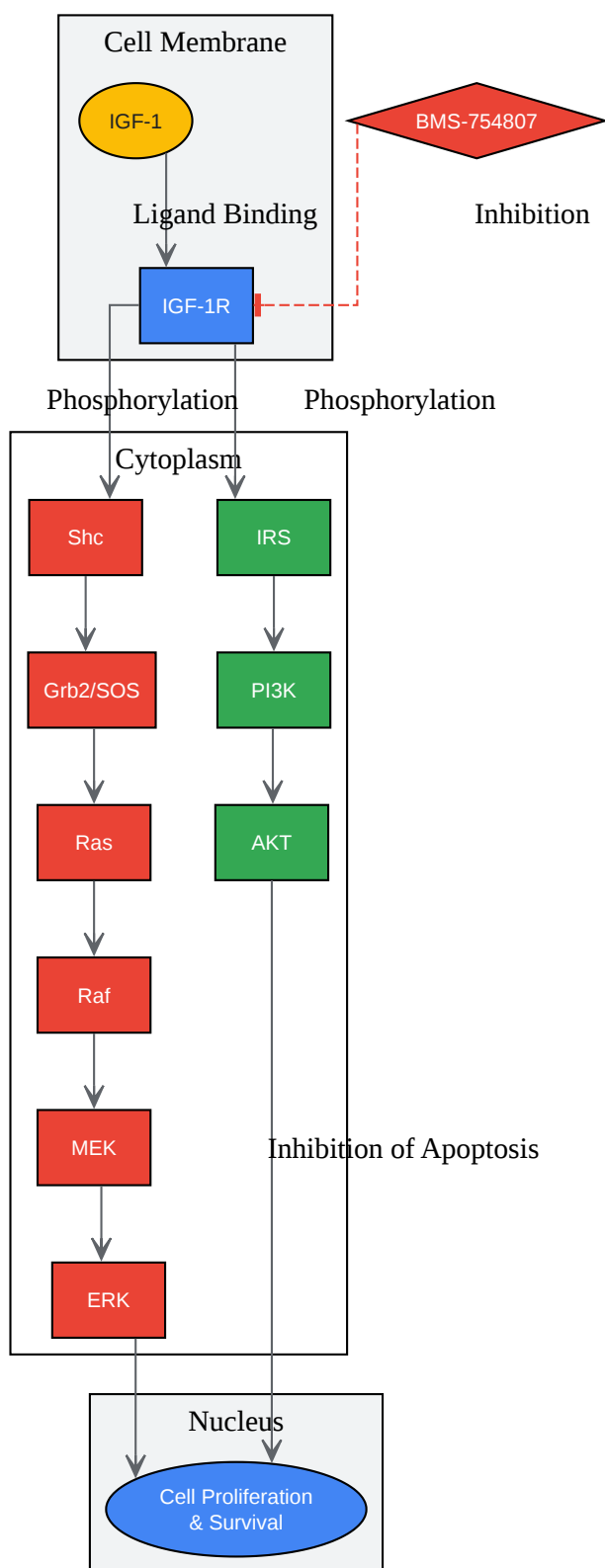
Cell Line	Cancer Type	Parameter	IC50 (nM)	Reference
IGF-1R-Sal	-	Proliferation	7	
Rh41	Rhabdomyosarcoma	Proliferation	5	
Geo	Colon Carcinoma	Proliferation	365	
AsPC-1	Pancreatic Cancer	Proliferation (in combo with Gemcitabine)	75	
Panc-1	Pancreatic Cancer	Proliferation (in combo with Gemcitabine)	70	
MIA PaCa-2	Pancreatic Cancer	Proliferation (in combo with Gemcitabine)	16	
BxPC-3	Pancreatic Cancer	Proliferation (in combo with Gemcitabine)	16	
A549	Non-small cell lung cancer	Viability	1080	
NCI-H358	Non-small cell lung cancer	Viability	760	

Table 3: Inhibition of Downstream Signaling by **BMS-754807**

Cell Line	Target	IC50 (nM)	Reference
IGF-1R-Sal	p-IGF-1R	13	
IGF-1R-Sal	p-Akt	22	
IGF-1R-Sal	p-MAPK	13	
Rh41	p-IGF-1R	6	
Rh41	p-Akt	13	
Geo	p-IGF-1R	21	
Geo	p-Akt	16	

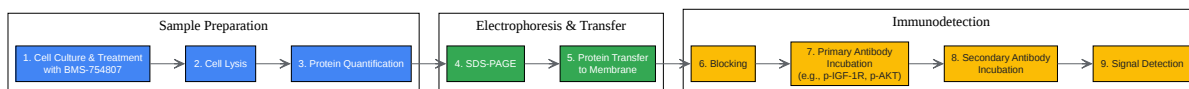
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of **BMS-754807** and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.



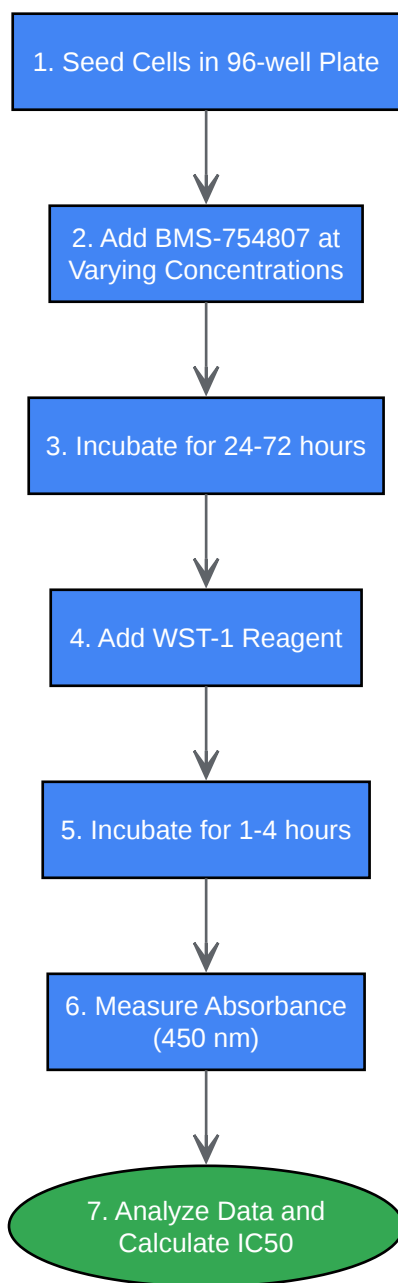
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Caption: IGF-1R signaling pathway and the inhibitory action of **BMS-754807**.



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Caption: General workflow for Western blot analysis of IGF-1R signaling.



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